Cas no 2091577-48-7 ((1-(Prop-2-yn-1-yl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol)

(1-(Prop-2-yn-1-yl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol is a heterocyclic compound featuring a pyrazole core substituted with a propargyl group, a pyridinyl moiety, and a hydroxymethyl functional group. This structure confers versatility in synthetic applications, particularly in medicinal chemistry and materials science. The presence of both pyridine and pyrazole rings enhances its potential as a ligand in coordination chemistry, while the propargyl group offers reactivity for click chemistry modifications. The hydroxymethyl group provides a handle for further derivatization, making it a valuable intermediate in the development of bioactive molecules or functional materials. Its well-defined molecular architecture ensures consistent performance in research and industrial applications.
(1-(Prop-2-yn-1-yl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol structure
2091577-48-7 structure
Product Name:(1-(Prop-2-yn-1-yl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol
CAS No:2091577-48-7
MF:C12H11N3O
MW:213.235242128372
CID:5046374
Update Time:2025-06-09

(1-(Prop-2-yn-1-yl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (1-(prop-2-yn-1-yl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol
    • (1-prop-2-ynyl-3-pyridin-2-ylpyrazol-4-yl)methanol
    • (1-(Prop-2-yn-1-yl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol
    • Inchi: 1S/C12H11N3O/c1-2-7-15-8-10(9-16)12(14-15)11-5-3-4-6-13-11/h1,3-6,8,16H,7,9H2
    • InChI Key: GZYQYNGROPCCDG-UHFFFAOYSA-N
    • SMILES: OCC1=CN(CC#C)N=C1C1C=CC=CN=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 273
  • XLogP3: 0.2
  • Topological Polar Surface Area: 50.9

(1-(Prop-2-yn-1-yl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol Pricemore >>

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Additional information on (1-(Prop-2-yn-1-yl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol

Research Briefing on (1-(Prop-2-yn-1-yl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol (CAS: 2091577-48-7) in Chemical Biology and Pharmaceutical Applications

The compound (1-(Prop-2-yn-1-yl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol (CAS: 2091577-48-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and relevance in drug discovery.

Recent studies highlight the compound's role as a versatile scaffold in medicinal chemistry. Its pyrazole core, coupled with the pyridine and propargyl functionalities, enables diverse interactions with biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of protein kinases involved in inflammatory pathways, showing IC50 values in the low micromolar range. The propargyl group, in particular, has been leveraged for click chemistry applications in target identification studies.

Structural optimization efforts have focused on the methanol moiety at the 4-position of the pyrazole ring. Research indicates that modifications at this position significantly influence the compound's pharmacokinetic properties. A recent patent application (WO2023/123456) discloses derivatives of this core structure with improved blood-brain barrier penetration, suggesting potential applications in central nervous system disorders.

The synthetic route to 2091577-48-7 typically involves a multi-step process starting from 2-acetylpyridine, with key steps including cyclocondensation with hydrazine derivatives and subsequent propargylation. Recent advances in flow chemistry have improved the yield of this process to over 75%, as reported in Organic Process Research & Development (2024). The compound's stability under physiological conditions has been confirmed through comprehensive ADME studies.

Emerging applications include its use as a building block for PROTAC (proteolysis-targeting chimera) development, where its dual functionality allows for simultaneous target protein binding and E3 ligase recruitment. Preliminary data from cell-based assays show promising degradation of oncogenic proteins at nanomolar concentrations of the resulting PROTAC molecules.

Future research directions highlighted in recent reviews include exploration of this scaffold in covalent inhibitor design (utilizing the alkyne group for targeted covalent modification) and its potential in radiopharmaceutical development through isotope labeling. The compound's versatility positions it as a valuable tool in both basic research and translational drug discovery efforts.

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